(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate
Description
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a heterocyclic compound featuring a benzofuran core with a Z-configuration at the exocyclic double bond. The structure comprises:
- Benzofuran backbone: A fused bicyclic system with a ketone group at position 2.
- Pyridin-3-ylmethylene substituent: A pyridine ring (position 3) conjugated via a methylene group at position 2 of the benzofuran.
- Thiophene-2-carboxylate ester: A thiophene ring linked via a carboxylate ester at position 6 of the benzofuran.
This compound is part of the aurone analog family, known for their structural versatility and biological activities, including antitumor and anti-inflammatory properties .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4S/c21-18-14-6-5-13(23-19(22)17-4-2-8-25-17)10-15(14)24-16(18)9-12-3-1-7-20-11-12/h1-11H/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLGTWRSQKJKFM-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a compound featuring a complex structure that includes a benzofuran moiety, a pyridine ring, and a thiophene carboxylate group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of this compound is C21H15NO5S. The structural complexity of this compound is expected to contribute to its diverse biological activities.
Antimicrobial Activity
Antimicrobial activity is one of the most investigated properties of compounds containing heterocyclic rings. The biological evaluation of this compound has shown promising results against various microbial strains.
Table 1: Antimicrobial Activity against Selected Microbial Strains
| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
| Aspergillus niger | 10 | 128 µg/mL |
The compound exhibited significant inhibition zones against both bacterial and fungal strains, indicating its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. The results indicated that this compound possesses notable antioxidant capabilities.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
These findings suggest that the compound can effectively neutralize free radicals, which are implicated in oxidative stress-related diseases .
The mechanism underlying the biological activities of this compound may involve interaction with various biological targets. Molecular docking studies have indicated favorable binding interactions with key enzymes and receptors involved in microbial resistance and oxidative stress pathways .
Case Studies
Several studies have reported on the synthesis and characterization of similar compounds that include thiazole or pyrazole derivatives demonstrating antimicrobial and antioxidant activities. These studies often employ computational methods alongside experimental assays to elucidate structure–activity relationships (SAR) and optimize biological efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit promising anticancer properties. Research has focused on the ability of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate to inhibit cancer cell proliferation.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 15 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 10 | Cell cycle arrest |
| This compound | A549 (Lung) | 12 | Inhibition of proliferation |
The mechanism underlying its anticancer activity is hypothesized to involve the induction of apoptosis and modulation of key signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition:
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Preliminary studies indicate that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Table 3: Anti-inflammatory Activity Data
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| IL-6 | 10 | 45 |
| TNF-alpha | 10 | 50 |
These results underscore the potential of this compound in treating inflammatory conditions.
Case Study 1: In Vivo Efficacy in Tumor Models
In vivo studies using xenograft models demonstrated that administration of this compound resulted in significant tumor reduction. Doses were administered at varying concentrations, revealing a dose-dependent response.
Case Study 2: Pharmacokinetics
Pharmacokinetic analysis indicated that the compound has a favorable half-life for therapeutic applications. Peak plasma concentrations were observed within two hours post-administration, with a gradual decline over a period of 24 hours.
Chemical Reactions Analysis
Nucleophilic Attack on the α,β-Unsaturated Ketone
The conjugated system between the 3-oxo group and the pyridinylmethylene moiety is susceptible to nucleophilic addition.
Ester Hydrolysis
The thiophene-2-carboxylate ester undergoes hydrolysis under acidic or basic conditions:
Electrophilic Aromatic Substitution on Thiophene
The electron-rich thiophene ring participates in electrophilic substitutions:
Reduction of the 3-Oxo Group
The ketone can be reduced to a secondary alcohol:
| Reducing Agent | Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | (Z)-3-hydroxy derivative | Retention of configuration due to steric hindrance. |
| LiAlH₄ | Dry THF, reflux | (Z)-3-hydroxy derivative | Possible over-reduction of ester if stoichiometry is uncontrolled. |
Coordination Chemistry
The pyridine nitrogen and ketone oxygen act as Lewis bases:
Photoinduced Reactions
The extended π-system enables UV-light-mediated transformations:
Cross-Coupling Reactions
The thiophene ring participates in transition-metal-catalyzed couplings:
Comparison with Similar Compounds
a. Quinoline-based analogs
- B1: (Z)-3-oxo-2-(quinolin-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl tetrahydro-2H-pyran triacetate. Key differences: Replaces pyridine with quinoline (bulkier heterocycle) and incorporates a sugar-derived ester (tetraacetylated pyran). Properties: Melting point (mp) = 189.9–190.2°C; molecular weight = 620.18 g/mol. Exhibits antitumor activity in preliminary assays .
- B2: (Z)-3-oxo-2-(quinolin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl tetrahydro-2H-pyran triacetate. Key differences: Quinoline substituent at position 3 (vs. pyridine in the target compound). Properties: mp = 211.1–211.5°C; molecular weight = 620.18 g/mol. Higher thermal stability than B1, likely due to improved π-stacking .
b. Pyrazole-based analogs
- 7a : (Z)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate.
- 9d: (Z)-2-((3-(4-bromophenyl)-1-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate. Key differences: Electron-withdrawing nitro and bromo groups on the pyrazole.
Analogs with Varied Ester Groups
a. Sulfonate and benzoate derivatives
- (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate Key differences: Replaces thiophene-2-carboxylate with a 4-methoxybenzenesulfonate group. Properties: Increased molecular weight (434.4 g/mol) and polarity due to sulfonate. Potential for enhanced bioavailability .
- (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate
b. Dimethoxyphenyl-substituted analog
- (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate Key differences: 3,4-dimethoxyphenyl replaces pyridin-3-yl. Properties: CAS 858764-30-4; molecular weight = 423.4 g/mol.
Comparative Data Table
| Compound | Substituent (Position 2) | Ester Group (Position 6) | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties | References |
|---|---|---|---|---|---|---|
| Target compound | Pyridin-3-ylmethylene | Thiophene-2-carboxylate | ~387.4 | Not reported | Moderate polarity, Z-configuration | [9, 10] |
| B1 | Quinolin-2-ylmethylene | Tetraacetylated pyran | 620.18 | 189.9–190.2 | Antitumor activity | [1, 3] |
| 7a | 1,3-Diphenylpyrazole | Diethylcarbamate | ~473.5 | Not reported | Improved solubility | [2] |
| (Z)-2,6-dimethoxybenzoate derivative | Pyridin-3-ylmethylene | 2,6-Dimethoxybenzoate | 403.4 | Not reported | High lipophilicity (PSA = 84 Ų) | [11, 12] |
| 4-Methoxybenzenesulfonate derivative | Pyridin-3-ylmethylene | 4-Methoxybenzenesulfonate | 434.4 | Not reported | Enhanced polarity | [10] |
Research Implications
- Structural-Activity Relationships (SAR): The pyridine and quinoline analogs demonstrate that bulkier aromatic substituents (e.g., quinoline) improve thermal stability but may reduce solubility. Conversely, pyrazole-based analogs prioritize solubility via carbamate groups .
- Ester Group Influence : Thiophene-2-carboxylate provides a balance between lipophilicity and electronic effects. Sulfonate and dimethoxybenzoate esters modify bioavailability and reactivity, suggesting tunability for drug design .
Q & A
Q. What are the optimal synthetic routes for preparing (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation of pyridine-3-carbaldehyde with a benzofuran-thiophene precursor under basic conditions. Key parameters include:
- Catalyst/Solvent Selection : Use of NaH in THF (as in analogous thiazolo[3,2-a]pyrimidine syntheses) to deprotonate reactive sites and stabilize intermediates .
- Temperature Control : Reactions are often conducted at 0°C to room temperature to avoid side products from thermal degradation .
- Monitoring : Employ TLC or to track the formation of the Z-isomer, which is critical due to potential E/Z isomerization .
- Purification : Column chromatography with ethyl acetate/hexane gradients is recommended to isolate the pure Z-configuration .
Q. How can the structural configuration (Z vs. E) and crystallinity of this compound be rigorously characterized?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement is the gold standard. The Z-configuration is confirmed by dihedral angles between the pyridinylmethylene and benzofuran moieties .
- Spectroscopic Validation : Compare chemical shifts of the exocyclic double bond protons (Z-isomers typically show downfield shifts due to deshielding) .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to illustrate molecular geometry and confirm non-covalent interactions (e.g., C–H···O) that stabilize the Z-form .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (inferred from structurally related benzodiazepine derivatives) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., thiophene derivatives) .
- First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can the mechanistic pathway for Z-isomer formation be elucidated, particularly regarding stereochemical control?
Methodological Answer:
- Isotopic Labeling : Use -labeled pyridine-3-carbaldehyde to track the condensation mechanism via .
- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to compare transition-state energies of Z vs. E isomers and identify stabilizing interactions (e.g., π-stacking) .
- Kinetic Analysis : Monitor reaction progress under varying temperatures to determine activation barriers for isomerization .
Q. What computational strategies are effective for predicting the compound’s electronic properties and potential bioactivity?
Methodological Answer:
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution at the thiophene-carboxylate moiety .
- Molecular Docking : Use AutoDock Vina to simulate binding affinity with biological targets (e.g., kinases), leveraging the pyridine ring’s hydrogen-bonding capability .
- QSAR Studies : Corrogate experimental IC values (if available) with computed descriptors (e.g., LogP, polar surface area) to predict pharmacokinetics .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Cross-Validation : Reconcile shifts with X-ray data by analyzing solvent effects (e.g., DMSO-induced shifts) and dynamic conformational changes .
- Dynamic NMR : Perform variable-temperature NMR to detect slow equilibration between conformers that may obscure Z/E assignments .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking) in the crystal lattice that may stabilize unexpected configurations .
Q. What strategies can be employed to study the compound’s biological activity, given its structural similarity to pharmacologically active heterocycles?
Methodological Answer:
- In Vitro Assays : Screen against kinase or protease targets using fluorescence polarization assays, focusing on the benzofuran-thiophene core’s potential as a scaffold .
- Metabolic Stability : Use liver microsome models (e.g., human hepatocytes) to assess esterase-mediated hydrolysis of the thiophene-2-carboxylate group .
- SAR Exploration : Synthesize derivatives with modified pyridine substituents (e.g., methoxy vs. nitro groups) to probe structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
